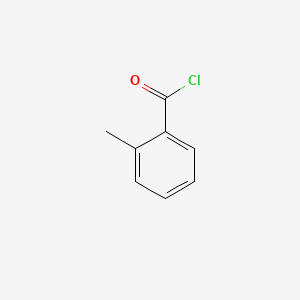

o-Toluoyl chloride

Description

Significance of Acyl Chlorides in Contemporary Chemical Transformations

Acyl chlorides, characterized by the functional group -COCl, are highly reactive derivatives of carboxylic acids. Their heightened reactivity stems from the electronegativity of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which creates a significant partial positive charge on the carbon atom. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. chemicalbook.comguidechem.comsigmaaldrich.comvulcanchem.comwpmucdn.com

This inherent reactivity makes acyl chlorides indispensable reagents in organic synthesis for a wide array of transformations. They readily undergo nucleophilic acyl substitution reactions, allowing for the efficient formation of various functional groups. Key reactions include:

Esterification: Reaction with alcohols to form esters. chemicalbook.comguidechem.comsigmaaldrich.comvulcanchem.comchembk.comsigmaaldrich.comchempoint.comsigmaaldrich.comwiseguyreports.combiosynth.com

Amidation: Reaction with amines or ammonia (B1221849) to form amides. chemicalbook.comguidechem.comsigmaaldrich.comvulcanchem.comchembk.comsigmaaldrich.comchempoint.comsigmaaldrich.comwiseguyreports.combiosynth.com

Hydrolysis: Reaction with water to form the parent carboxylic acid and hydrochloric acid. chemicalbook.comguidechem.comsigmaaldrich.comchembk.comsigmaaldrich.comwiseguyreports.combiosynth.com

Friedel-Crafts Acylation: Introduction of an acyl group onto aromatic rings using a Lewis acid catalyst. guidechem.comchempoint.com

Compared to other carboxylic acid derivatives such as esters, amides, and anhydrides, acyl chlorides exhibit superior reactivity, enabling reactions to proceed more rapidly and often under milder conditions. guidechem.comsigmaaldrich.comvulcanchem.comkrackeler.com This makes them the reagents of choice when high yields and efficient conversion are paramount. They are typically synthesized from carboxylic acids using chlorinating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). guidechem.comchembk.comsigmaaldrich.comchempoint.comsci-hub.sefishersci.com

Unique Reactivity Profile of o-Toluoyl Chloride

While sharing the general reactivity of acyl chlorides, this compound possesses specific characteristics influenced by the ortho-methyl group on the phenyl ring. The presence of a substituent at the ortho position can introduce both electronic and steric effects that modulate the compound's reactivity.

Electronically, the methyl group is electron-donating via inductive effects. This can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. wpmucdn.comsci-hub.se However, the primary influence of an ortho substituent is often steric. The methyl group adjacent to the carbonyl chloride moiety can hinder the approach of nucleophiles to the carbonyl carbon. sci-hub.sevulcanchem.com This steric hindrance can affect reaction rates and, in some cases, influence regioselectivity or stereoselectivity in reactions where the acyl chloride is involved. sci-hub.sevulcanchem.com

Research into the benzoylation of cellulose (B213188) has indicated that ortho-substituted benzoyl chlorides, including this compound, may exhibit higher reactivity in mechanisms involving carbocationic intermediates due to combined electronic and steric stabilization effects. sci-hub.se However, the predominant mechanism for acyl chlorides with nucleophiles is nucleophilic acyl substitution via an addition-elimination pathway, where steric effects are generally more significant than subtle electronic influences on the carbonyl carbon's electrophilicity.

Table 1: Physicochemical Properties of this compound

Scope and Research Focus of this compound Investigations

This compound is a valuable building block in the synthesis of a diverse range of chemical compounds, finding applications across several research and industrial sectors. Its utility is primarily as an acylating agent to introduce the o-toluoyl group into target molecules.

Key areas of research and application include:

Pharmaceutical Synthesis: this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been employed in the preparation of quinolinone compounds with potential SARS CoV 3CLpro inhibitory activity and in the synthesis of benzooxaboroles, which are being investigated as orally active anti-inflammatory agents. chemicalbook.comguidechem.comwiseguyreports.comfishersci.nl

Materials Science: In materials science, this compound has been utilized in the development of novel hydrophobic functionalized metal-organic frameworks (MOFs), specifically UiO-66 materials. This application enhances the structural and physicochemical properties of MOFs, indicating potential utility in catalysis and adsorption processes. sigmaaldrich.comsigmaaldrich.comkrackeler.com

Dyes and Pigments: The compound is used in the manufacturing of various dyes and pigments, contributing to the vibrant colors used in textiles, plastics, and paints. guidechem.comwiseguyreports.com

Agrochemicals: this compound is an intermediate in the production of agrochemicals such as herbicides, pesticides, and fungicides, supporting crop protection efforts. guidechem.comwiseguyreports.com

Specialty Chemicals: It is also used in the synthesis of fragrances and flavors, and as a precursor for other chemical intermediates like benzyl (B1604629) alcohol, benzaldehyde, and benzoic acid. wiseguyreports.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZXFICWCMCQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061314 | |

| Record name | Benzoyl chloride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-88-0, 37808-28-9 | |

| Record name | 2-Methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037808289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9YKN18E7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for O Toluoyl Chloride Production

Improved Synthesis Routes for o-Toluoyl Chloride

The production of this compound, a key intermediate in the synthesis of various chemical products, is predominantly achieved through the chlorination of o-toluic acid. Research has focused on optimizing this conversion by exploring different chlorinating agents, catalytic systems, and reaction conditions to improve yield, purity, and process efficiency.

Optimization of Carboxylic Acid Chlorination Protocols

The conversion of the carboxylic acid group in o-toluic acid to an acyl chloride is the primary method for synthesizing this compound. Enhancements in this process center on the choice of chlorinating agent and the refinement of reaction parameters.

Thionyl chloride (SOCl₂) is a widely utilized and highly effective reagent for the preparation of acyl chlorides from carboxylic acids. derpharmachemica.comresearchgate.net Its advantages include the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies product purification as they can be easily removed from the reaction mixture. derpharmachemica.commasterorganicchemistry.com

A documented high-yield synthesis method involves reacting o-toluic acid with thionyl chloride in the presence of a catalyst. In a specific example, 540.56 g of o-toluic acid is treated with 571.0 g of thionyl chloride and 2 g of N,N-dimethylformamide. The mixture is heated to 90°C and stirred for 3 hours. After the reaction is complete, excess thionyl chloride is removed under reduced pressure to yield 612.7 g of this compound with a purity of 98.8% and a yield of 99.7%. chemicalbook.com This method demonstrates an efficient and high-yielding pathway to the target compound.

While thionyl chloride is common, other reagents can also be employed for the chlorination of carboxylic acids. The choice of agent can be critical, especially if the starting material contains functional groups sensitive to the harsh conditions sometimes associated with thionyl chloride. derpharmachemica.com

Oxalyl chloride is often considered a milder and less aggressive chlorinating agent compared to thionyl chloride. derpharmachemica.comresearchgate.net It is particularly useful when sensitive functional groups are present that could be chlorinated by thionyl chloride. derpharmachemica.com Like thionyl chloride, its byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride) are gaseous, which facilitates an easy workup. derpharmachemica.comresearchgate.net

Other alternatives include phosphorus-based reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) . researchgate.net However, the use of these reagents can lead to the formation of byproducts like phosphoryl chloride (POCl₃), which may complicate product purification. researchgate.net

Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acids This table is interactive. Click on the headers to sort.

| Chlorinating Agent | Formula | Key Byproducts | Typical Use Case | Reference |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | General purpose, high reactivity, volatile byproducts | derpharmachemica.commasterorganicchemistry.com |

| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl | Milder conditions, sensitive substrates, volatile byproducts | derpharmachemica.comresearchgate.net |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Strong chlorinating agent | researchgate.net |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Used for specific applications | researchgate.net |

Catalytic Approaches in this compound Formation

Catalysts are frequently employed to increase the reaction rate and allow for milder conditions in the synthesis of acyl chlorides.

N,N-Dimethylformamide (DMF) is an effective catalyst for the conversion of carboxylic acids to acyl chlorides using thionyl chloride. derpharmachemica.comchemicalbook.com Its use can significantly accelerate the reaction, allowing for lower temperatures and shorter reaction times. derpharmachemica.com

The catalytic action of DMF proceeds through the formation of a Vilsmeier reagent, specifically an iminium chloride intermediate, upon reaction with thionyl chloride. derpharmachemica.comrsc.org This intermediate is highly reactive and serves as the active chlorinating species in the catalytic cycle. The Vilsmeier adduct reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process. derpharmachemica.com A reported synthesis of this compound specifies the use of 2g of DMF for a reaction involving 540.56g of o-toluic acid, achieving a 99.7% yield after 3 hours at 90°C. chemicalbook.com

Solvent Effects and Reaction Condition Studies

The choice of solvent and reaction conditions such as temperature and time are critical parameters that influence the yield and purity of the final product. While specific studies on this compound are detailed, research on its isomer, m-toluoyl chloride, provides valuable insights into these effects.

In the synthesis of m-toluoyl chloride using m-toluic acid and thionyl chloride, various organic solvents have been utilized, including dichloromethane, dichloroethane, tetrahydrofuran, toluene, and xylene. patsnap.comgoogle.com These solvents are chosen for their ability to dissolve the reactants and for their appropriate boiling points for the desired reaction temperature. The reaction conditions are generally mild, with temperatures ranging from 20°C to 35°C and reaction times between 5 and 10 hours. google.com After the reaction, the solvent and any excess thionyl chloride are typically removed by distillation before the final product is purified by vacuum distillation. patsnap.comgoogle.com These studies show that high yields (96-97%) can be achieved by carefully selecting the solvent and optimizing reaction conditions. patsnap.comgoogle.com

Table 2: Synthesis of m-Toluoyl Chloride under Various Conditions (Illustrative for Solvent Effects) This table is interactive. Click on the headers to sort.

| Starting Material (m-Toluic Acid) | Solvent(s) | Chlorinating Agent (SOCl₂) | Temperature | Time | Yield | Reference |

| 50g | Dichloromethane (100g) | 45.9g | 20°C | 10 hours | 96.2% | patsnap.com |

| 60g | Dichloroethane (50g), Tetrahydrofuran (70g) | 56.1g | 30°C | 7 hours | 97.0% | patsnap.comgoogle.com |

| 80g | Xylene (60g), Toluene (50g), Chloroform (50g) | 75.5g | 35°C | 5 hours | 96.5% | patsnap.comgoogle.com |

Non-Aqueous Reaction Media Investigations

The choice of solvent is critical in the synthesis of this compound, which is commonly produced by the reaction of o-toluic acid with a chlorinating agent such as thionyl chloride. The reaction is typically performed in a non-aqueous medium to prevent hydrolysis of the acid chloride product. While a variety of organic solvents can be employed, research analogous to the synthesis of similar compounds, such as m-toluoyl chloride, has identified several suitable options. These include chlorinated hydrocarbons like dichloromethane, dichloroethane, and trichloromethane, as well as other solvents like tetrahydrofuran (THF), toluene, and xylene. google.com

The selection of a specific solvent is often a trade-off between reactant solubility, reaction temperature, and ease of separation from the product and unreacted starting materials. For instance, a patent describing the synthesis of m-toluoyl chloride highlights the use of a range of these solvents, suggesting that the process is adaptable to different industrial setups and requirements. google.com The reaction conditions, such as temperature and time, are also influenced by the solvent choice. One documented procedure for this compound synthesis specifies heating o-toluic acid with thionyl chloride and a catalytic amount of N,N-dimethylformamide at 90°C for 3 hours, a process that is carried out without an additional solvent, using the excess thionyl chloride as the reaction medium. chemicalbook.com

The impact of different non-aqueous media on reaction yield and purity for this compound specifically is an area that warrants further detailed investigation to optimize the synthesis for industrial applications.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for this compound, focusing on environmentally benign protocols, waste minimization, and recycling.

Development of Environmentally Benign Synthetic Protocols

A primary focus of green chemistry in this context is the exploration of alternative chlorinating agents to the commonly used thionyl chloride. While effective, thionyl chloride is a hazardous substance that produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as by-products. brainly.com Alternatives such as oxalyl chloride are considered cleaner as they decompose to gaseous by-products (CO, CO₂, and HCl), which can be easier to handle and scrub. researchgate.netderpharmachemica.com Other potential chlorinating agents include phosphorus-based reagents like phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅), though these also present their own waste disposal challenges. researchgate.netlibretexts.org

The development of catalytic methods is another avenue for greener synthesis. While not yet widely reported for this compound, the use of solid acid catalysts could potentially offer a more environmentally friendly alternative to the homogeneous catalysts or excess reagents currently used. Such catalysts could be more easily separated from the reaction mixture, reducing waste and simplifying purification.

Waste Minimization and By-product Management Strategies

The synthesis of this compound from o-toluic acid and thionyl chloride generates stoichiometric amounts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as by-products. brainly.com Effective management of these gaseous emissions is a critical aspect of waste minimization. Industrial processes typically employ scrubbing systems to neutralize these acidic gases. For instance, HCl gas can be absorbed in water to produce hydrochloric acid, a commercially valuable product. Sulfur dioxide can be captured through various flue-gas desulfurization techniques, such as wet scrubbing with a calcium carbonate slurry. bbaconsultants.comgoogle.com

Minimizing waste also involves optimizing the reaction to reduce the formation of unwanted side-products. For example, in the chlorination of related compounds, controlling reaction conditions is crucial to prevent chlorination of the aromatic ring. stackexchange.com Careful control of temperature and reaction time can maximize the yield of the desired this compound and minimize the need for extensive purification, thereby reducing waste generation.

Solvent and Reagent Recycling Methodologies

The economic and environmental viability of this compound production is significantly enhanced by the ability to recycle solvents and excess reagents. In processes that utilize an organic solvent, fractional distillation is a common and effective method for solvent recovery. maratek.combrinstrument.com This technique separates the solvent from the higher-boiling this compound and any non-volatile impurities, allowing the solvent to be reused in subsequent batches.

Similarly, any excess thionyl chloride used in the reaction can also be recovered through distillation. researchgate.net Due to its relatively low boiling point (76°C), it can be separated from the higher-boiling this compound. Patents related to the production of similar compounds explicitly mention the recycling of both the organic solvent and unreacted thionyl chloride as a key feature of an efficient and cost-effective industrial process. google.com The purification of recovered thionyl chloride, often by distillation, is crucial to remove impurities that could affect subsequent reactions. rsc.orggoogle.com

Process Scale-Up and Industrial Feasibility Studies

Translating a laboratory-scale synthesis of this compound to an industrial process involves overcoming several challenges related to heat and mass transfer, reaction kinetics, and equipment design. Pilot plant studies are essential to gather the necessary data for a successful and safe scale-up. swri.orghm-ec.com These studies allow for the optimization of process parameters and the identification of potential operational issues before significant capital investment in a full-scale production facility.

The design of a pilot plant for this compound production would need to be flexible to allow for the testing of various reaction conditions and configurations. hm-ec.com Key considerations include the materials of construction, which must be resistant to the corrosive nature of the reactants and by-products, and the implementation of robust safety measures to handle hazardous materials like thionyl chloride. zeton.com

High-Pressure and High-Temperature Reaction Conditions

The use of high-pressure and high-temperature conditions, often in continuous flow reactors, is a modern approach to intensify chemical processes, potentially leading to higher throughput and improved efficiency. mdpi.com For the synthesis of this compound, such conditions could offer several advantages. High temperatures can significantly increase the reaction rate, reducing the required residence time and reactor volume. High pressure can be particularly beneficial for reactions involving gaseous reagents or by-products, as it can influence reaction equilibria and improve mass transfer.

Continuous flow synthesis, in particular, offers enhanced safety for handling hazardous materials and exothermic reactions due to the small reactor volumes and superior heat transfer capabilities. mdpi.com While specific studies on the high-pressure and high-temperature synthesis of this compound are not extensively reported, the application of these principles from other areas of chemical synthesis suggests a promising avenue for future process optimization and intensification. researchgate.net

Enhanced Space-Time Yield and Productivity Metrics

In the industrial synthesis of specialty chemicals like this compound, process optimization is critical for economic viability and sustainable manufacturing. Key performance indicators in this context are space-time yield (STY) and other productivity metrics. STY, defined as the mass of product formed per unit of reactor volume per unit of time (e.g., kg L⁻¹ h⁻¹), serves as a crucial metric for evaluating the efficiency of a production process. High STY values are indicative of a highly efficient process, translating to smaller reactor volumes, reduced capital expenditure, and lower operational costs.

Traditional batch production methods for this compound, while capable of achieving high chemical yields, often exhibit modest space-time yields. A typical laboratory or industrial batch synthesis involves reacting o-toluic acid with a chlorinating agent like thionyl chloride. For instance, a documented batch process reacts 540.56 g of o-toluic acid with thionyl chloride in a 1000 ml reactor over 3 hours to produce 612.7 g of this compound with a near-quantitative yield of 99.7% chemicalbook.com. While the chemical conversion is excellent, the productivity is limited by the batch nature of the process, which includes downtime for charging reactants, heating, cooling, and cleaning the reactor.

To enhance productivity, modern synthetic methodologies focus on process intensification, primarily through the adoption of continuous flow chemistry. Continuous flow reactors, such as microreactors or continuous stirred-tank reactors (CSTRs), offer significant advantages over batch systems, including superior heat and mass transfer, enhanced safety profiles for handling reactive chemicals, and the potential for automation mdpi.comresearchgate.net. These advantages directly contribute to a substantial increase in space-time yield.

Research in related chemical syntheses provides a clear benchmark for the potential gains. For example, in the production of aryl sulfonyl chlorides, a shift from an optimized batch process to an automated continuous manufacturing setup demonstrated a significant improvement in STY. The continuous process nearly doubled the space-time yield compared to the batch equivalent, showcasing the efficiency gains achievable through modern process design mdpi.com.

| Process Type | Production Scale (g) | Process Time (h) | Approximate Reactor Volume (mL) | Calculated Space-Time Yield (g mL⁻¹ h⁻¹) |

|---|---|---|---|---|

| Optimized Batch | 65 | 6.5 | 125 | 0.072 |

| Continuous Flow | 500 | 12.0 | 250 | 0.139 |

Applying these principles of process intensification to this compound production offers a clear path to enhanced productivity. By calculating the STY for the conventional batch process and projecting the improvements based on analogous continuous flow systems, the potential for optimization becomes evident. The batch process described earlier yields an STY of approximately 0.204 g mL⁻¹ h⁻¹ chemicalbook.com. By transitioning to a continuous flow system, it is reasonable to project a significant enhancement in this metric, leading to more efficient and economical industrial production.

| Metric | Conventional Batch Process (Calculated) | Projected Continuous Flow Process |

|---|---|---|

| Starting Material | o-Toluic acid | o-Toluic acid |

| Chlorinating Agent | Thionyl chloride | Thionyl chloride |

| Yield | ~99% chemicalbook.com | High (≥99%) |

| Estimated Space-Time Yield (g mL⁻¹ h⁻¹) | ~0.204 chemicalbook.com | > 0.350 |

| Key Advantage | High conversion | Greatly enhanced productivity, improved safety |

The drive for higher space-time yield and improved productivity metrics is a central theme in modern chemical manufacturing linde-gas.com. By leveraging continuous flow technology and other process intensification strategies, the production of this compound can be significantly optimized, aligning with the broader industry trends towards more efficient, safer, and sustainable chemical synthesis rccostello.comenergy.gov.

Reactivity and Mechanistic Investigations of O Toluoyl Chloride

Reaction Mechanisms in Acylation Chemistry

o-Toluoyl chloride, also known as 2-methylbenzoyl chloride, is a highly reactive acyl chloride that serves as a versatile reagent in organic synthesis. Its reactivity is primarily governed by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The presence of the ortho-methyl group on the benzene ring introduces steric and electronic effects that influence its reaction pathways and rates compared to its isomers, m-toluoyl chloride and p-toluoyl chloride, or the parent compound, benzoyl chloride.

General Nucleophilic Acyl Substitution Reaction

Where Ar = o-tolyl and Nu:⁻ = nucleophile

The initial step in the nucleophilic acyl substitution of this compound is the attack of a nucleophile on the carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate where the carbon atom changes from sp² to sp³ hybridization. This intermediate is typically unstable and not isolated.

The fate of this tetrahedral intermediate is dependent on the relative leaving group abilities of the substituents attached to the central carbon. In the case of the reaction of this compound with a nucleophile, the potential leaving groups are the chloride ion and the attacking nucleophile. Given that the chloride ion is a very weak base and thus an excellent leaving group, the intermediate will preferentially collapse by expelling the chloride ion to reform the carbonyl double bond, resulting in the final acylated product. The stability of the tetrahedral intermediate can be influenced by the nature of the nucleophile and the solvent.

The presence of the methyl group in the ortho position of this compound introduces significant steric hindrance around the carbonyl group. This steric bulk can impede the approach of the nucleophile to the electrophilic carbonyl carbon, thereby slowing down the rate of the acylation reaction compared to less hindered acyl chlorides like benzoyl chloride or p-toluoyl chloride.

| Substituent (R in R-COCl) | Relative Rate of Hydrolysis (Illustrative) | Taft Steric Parameter (E_s) for R group |

| Methyl | High | 0.00 (Reference) |

| Ethyl | Lower | -0.07 |

| Isopropyl | Much Lower | -0.47 |

| tert-Butyl | Very Low | -1.54 |

| Phenyl (in Benzoyl chloride) | Moderate | - |

| o-Tolyl (in this compound) | Expected to be lower than Phenyl | Not available (expected to be significant) |

This interactive table illustrates the expected trend in reaction rates based on the steric hindrance of the substituent group.

This compound is frequently used in the synthesis of esters, particularly when mild reaction conditions are required. The mechanisms of these esterification reactions can vary depending on the reagents and catalysts employed.

The Yamaguchi esterification is a powerful method for the synthesis of esters, especially macro-lactones, from carboxylic acids and alcohols under mild conditions. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction typically utilizes 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride with the carboxylic acid, which is then reacted with the alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgjk-sci.comorganic-chemistry.org

Research has shown that less sterically hindered aromatic acyl chlorides, such as p-toluoyl chloride, can be effective substitutes for the Yamaguchi reagent in certain applications. researchgate.net When a toluoyl chloride is used in a Yamaguchi-type esterification, the mechanism proceeds as follows:

Formation of a Mixed Anhydride: The carboxylate, generated from the carboxylic acid and a base (like triethylamine), attacks the carbonyl carbon of the toluoyl chloride to form a mixed anhydride.

Reaction with DMAP: DMAP, acting as a potent nucleophilic catalyst, regioselectively attacks the less sterically hindered carbonyl group of the mixed anhydride.

Formation of the Acylpyridinium Intermediate: This attack leads to the formation of a highly reactive N-acylpyridinium intermediate and the release of the toluoyl carboxylate.

Nucleophilic Attack by Alcohol: The alcohol then attacks the activated acyl group of the pyridinium intermediate to form the desired ester, regenerating the DMAP catalyst in the process.

A key finding in the investigation of this mechanism is that with aliphatic carboxylic acids, a symmetric aliphatic anhydride may be formed in situ, which then acts as the primary acylating agent. researchgate.net

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions, including esterifications involving this compound. organic-chemistry.orgresearchgate.net Its catalytic activity is significantly greater than that of pyridine due to the electron-donating effect of the dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen.

The catalytic cycle of DMAP in the esterification of an alcohol with this compound can be described by the following steps:

Formation of the N-Acylpyridinium Salt: DMAP attacks the electrophilic carbonyl carbon of this compound, displacing the chloride ion to form a highly reactive N-o-toluoyl-4-dimethylaminopyridinium salt. This intermediate is more susceptible to nucleophilic attack than the original acyl chloride.

Nucleophilic Attack by the Alcohol: The alcohol, acting as the nucleophile, attacks the carbonyl carbon of the acylpyridinium salt.

Formation of the Tetrahedral Intermediate: This attack forms a new tetrahedral intermediate.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, expelling DMAP as a leaving group to form the final ester product and a proton. The proton is then scavenged by a base (often a stoichiometric amount of a weaker base like triethylamine is added for this purpose), regenerating the neutral DMAP catalyst, which can then participate in another catalytic cycle.

Esterification Mechanisms

In Situ Anhydride Formation

This compound, like other acyl chlorides, can react with carboxylic acids to form mixed anhydrides in situ. This reaction proceeds through a nucleophilic acyl substitution mechanism. The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. libretexts.orgyoutube.com This initial attack forms a tetrahedral intermediate.

The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. youtube.com The chloride ion subsequently acts as a base, deprotonating the oxonium ion to yield the final mixed anhydride and a molecule of hydrogen chloride (HCl). youtube.com To drive the reaction to completion, a weak base such as pyridine is often added to neutralize the HCl byproduct. pressbooks.pub This method is effective for preparing both symmetric and mixed anhydrides. pressbooks.pub

Mechanism of In Situ Anhydride Formation:

Nucleophilic Attack: The carboxylic acid's hydroxyl oxygen attacks the carbonyl carbon of this compound.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Elimination of Leaving Group: The carbonyl bond reforms, and the chloride ion is expelled.

Deprotonation: A base (like the expelled chloride ion or an added base like pyridine) removes the proton from the hydroxyl group, forming the stable anhydride. libretexts.orgyoutube.com

Amidation Mechanisms

The reaction of this compound with primary or secondary amines is a common method for synthesizing N-substituted amides. This transformation occurs via a nucleophilic addition-elimination mechanism. libretexts.org The nitrogen atom of the amine, possessing a lone pair of electrons, functions as a potent nucleophile, attacking the electron-deficient carbonyl carbon of this compound. youtube.com

This attack leads to the formation of a tetrahedral intermediate, where the carbonyl oxygen holds a negative charge and the nitrogen atom bears a positive charge. youtube.com The intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is re-established, and the chloride ion, being a good leaving group, is eliminated. youtube.com

A second equivalent of the amine is typically required in the reaction. It acts as a base to abstract a proton from the positively charged nitrogen atom, resulting in the neutral amide product and an ammonium chloride salt. libretexts.org

General Amidation Reaction Scheme:

Step 1 (Addition): R-NH₂ + o-CH₃C₆H₄COCl → [o-CH₃C₆H₄C(O⁻)(Cl)NH₂⁺-R]

Step 2 (Elimination): [o-CH₃C₆H₄C(O⁻)(Cl)NH₂⁺-R] → o-CH₃C₆H₄CONH-R + HCl

Step 3 (Neutralization): R-NH₂ + HCl → R-NH₃⁺Cl⁻

Transition Metal-Catalyzed Transformations Involving this compound

Nickel-Catalyzed Decarbonylative Alkylation of Aroyl Chlorides

A significant advancement in the functionalization of aroyl chlorides is the nickel-catalyzed decarbonylative alkylation, which allows for the formation of aryl-alkyl bonds. researchgate.net This process utilizes readily available aroyl chlorides as aryl electrophiles for cross-electrophile coupling with alkyl halides under mild, room-temperature conditions. researchgate.netnih.gov

To understand the mechanism of this catalytic process, stoichiometric reactions involving this compound and nickel complexes have been investigated. In one study, the reaction of Ni(cod)₂ with this compound in the presence of different ligands was examined. researchgate.net

When the bidentate phosphine ligand dpph was used, the reaction at room temperature for 30 minutes resulted in the formation of a decarbonylation complex in 49% yield. researchgate.net In contrast, when the nitrogen-based ligand dtbpy was used, an oxidative addition complex was the major product, observed in 66% yield, with only trace amounts of the decarbonylation complex being formed. researchgate.net These stoichiometric experiments demonstrate that the initial oxidative addition of the aroyl chloride to the Ni(0) center can be isolated and that the subsequent decarbonylation step is heavily influenced by the ligand environment. researchgate.net

| Reactants | Ligand | Major Product | Yield |

|---|---|---|---|

| Ni(cod)₂, this compound | dpph | Decarbonylation Complex | 49% |

| Ni(cod)₂, this compound | dtbpy | Oxidative Addition Complex | 66% |

The choice of ligand is crucial for the success of the nickel-catalyzed decarbonylative alkylation. Research has revealed a "ligand relay" system where different ligands facilitate different steps of the catalytic cycle. researchgate.netnih.gov

Phosphine Ligands: Simple phosphine ligands have been found to be essential for promoting the decarbonylation step, which is the removal of a carbon monoxide (CO) molecule from the acyl-nickel intermediate. nih.gov

Nitrogen Ligands: Bidentate nitrogen ligands, such as dtbpy, are critical for the subsequent cross-electrophile coupling step, where the alkyl group is transferred to the aryl-nickel species. nih.gov

Spectroscopic techniques have been instrumental in elucidating the mechanistic pathway of this reaction. ³¹P NMR spectroscopy, in particular, has been used to monitor the stoichiometric reaction between Ni(cod)₂, a phosphine ligand, and this compound. nih.gov These studies allow for the direct observation of key intermediates.

The ³¹P NMR spectra can identify the initial formation of the Ni⁰ complex. Upon addition of this compound, new signals corresponding to the oxidative addition product (an acyl-Ni-Cl intermediate) and the subsequent decarbonylated aryl nickel species can be observed. nih.gov This provides direct evidence for the proposed steps in the catalytic cycle: oxidative addition, decarbonylation, and reductive elimination.

Exploration of Other Transition Metal Systems

While comprehensive studies detailing the reactivity of this compound with a wide array of transition metals are not extensively documented, its behavior can be inferred from the well-established chemistry of aroyl chlorides in transition metal catalysis, particularly with palladium. Aroyl chlorides are common substrates in palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Heck reactions. acs.orgmdpi.com

The general mechanism for these transformations involves the oxidative addition of the aroyl chloride to a low-valent palladium complex (typically Pd(0)) to form an acylpalladium(II) intermediate. acs.orgacs.org This key intermediate can then undergo various reactions. In Stille-type couplings, it reacts with an organostannane reagent in a transmetalation step, followed by reductive elimination to yield a ketone. organic-chemistry.org A study on the palladium-catalyzed chemoselective cross-coupling of various acyl chlorides with organostannanes demonstrated this method's utility for ketone synthesis, tolerating a range of functional groups. organic-chemistry.org

In the context of reactions with stannyl glycals, the choice of palladium catalyst and its ligands can control the selectivity between aroylation (ketone formation) and decarbonylative arylation. acs.orgacs.orgnih.gov For instance, reactions catalyzed by Pd(OAc)₂ tend to favor the formation of aroyl C-glycals, preserving the carbonyl group. acs.orgnih.gov Conversely, catalysts like Pd(PPh₃)₄ can sometimes lead to decarbonylation of the acylpalladium intermediate before coupling occurs. acs.orgnih.gov Although these studies often use other benzoyl chloride derivatives, the principles are directly applicable to this compound.

| Reaction Type | Catalyst System (Example) | Key Intermediate | Product Type |

| Stille Coupling | Pd(0) complex | Acylpalladium(II) | Ketone |

| Aroylation | Pd(OAc)₂ | Acylpalladium(II) | Aroyl C-glycal |

| Decarbonylative Coupling | Pd(PPh₃)₄ | Arylpalladium(II) (after CO loss) | Aryl C-glycal |

Unimolecular Ionization and Addition-Elimination Pathways

The predominant mechanism for reactions of this compound with nucleophiles is the nucleophilic addition-elimination pathway. This two-step process is characteristic of acyl chlorides due to the highly electrophilic nature of the carbonyl carbon, which is bonded to two electronegative atoms (oxygen and chlorine).

The mechanism proceeds as follows:

Addition: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon. This leads to the breaking of the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral intermediate with a negative charge on the oxygen.

Elimination: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. Finally, the chloride ion abstracts a proton from the nucleophilic group to generate the final product and a molecule of hydrogen chloride (HCl).

This pathway is common for reactions with water, alcohols, ammonia (B1221849), and amines, leading to the formation of carboxylic acids, esters, and amides, respectively.

Unimolecular ionization, a pathway analogous to an SN1 reaction, is generally not favored for acyl chlorides under typical conditions. This pathway would require the spontaneous departure of the chloride ion to form a highly unstable acylium ion. The high energy of this intermediate makes the addition-elimination mechanism a much lower energy and therefore more common reaction pathway.

Photochemical and Pyrolytic Transformations

Flash vacuum pyrolysis (FVP) of this compound provides an effective method for the synthesis of benzocyclobutenone. acs.orgacs.org This transformation occurs under high temperature and low-pressure conditions, which favor unimolecular gas-phase reactions. organic-chemistry.org In this process, this compound is vaporized and passed through a heated quartz tube.

The reaction proceeds via the elimination of a molecule of hydrogen chloride (HCl). The proposed mechanism involves a 1,4-elimination through a six-membered transition state, leading to the formation of a highly reactive ketene intermediate. This intermediate then undergoes an intramolecular cyclization to yield the strained four-membered ring of benzocyclobutenone. The product is then collected in a cold trap to prevent decomposition or further reaction. acs.org

Typical conditions for this preparative scale synthesis are detailed in the table below.

| Parameter | Value | Reference |

| Reactant | This compound (2-Toluic acid chloride) | acs.org |

| Pyrolysis Temperature | 630 °C | acs.org |

| Evaporator Temperature | 200 °C | acs.org |

| Pressure | 12 mm | acs.org |

| Product | Benzocyclobutenone | acs.orgacs.org |

This pyrolytic method is valued for its simplicity in generating the strained bicyclic ketone from a readily available and inexpensive precursor. acs.org

Reactivity with Unique Nucleophiles (e.g., Sodium Phosphaethynolate)

The reaction of aroyl chlorides, including this compound, with the unique nucleophile sodium phosphaethynolate (Na(OCP)) leads to the formation of novel phosphorus-containing heterocyclic compounds. nih.gov The phosphaethynolate anion ([OCP]⁻) is a versatile reagent, capable of acting as a nucleophile, an en-component in cycloadditions, and a formal phosphorus atom transfer reagent. nih.gov

Detailed mechanistic studies on the reaction of mesitoyl chloride with Na(OCP) have elucidated the pathway to forming ester-functionalized 1,2,4-oxadiphospholes. nih.gov The reaction proceeds through several key steps:

Initial nucleophilic attack of the [OCP]⁻ anion on the aroyl chloride forms an acyl phosphaketene intermediate.

This intermediate undergoes a cyclization with a second [OCP]⁻ anion, accompanied by the loss of carbon monoxide, to yield a five-membered anionic heterocycle.

A subsequent nucleophilic attack by this heterocyclic anion on a second molecule of the aroyl chloride results in the final 1,2,4-oxadiphosphole product. nih.gov

While aliphatic acyl chlorides lead to the formation of these heterocycles in small amounts along with by-products, aromatic acyl chlorides like this compound provide a cleaner reaction pathway to these compounds. nih.gov

In the reaction cascade with aroyl chlorides, the phosphaethynolate anion ([OCP]⁻) functions as a formal P⁻ transfer reagent. nih.gov After the initial formation of the acyl phosphaketene, the subsequent reaction with another [OCP]⁻ anion involves the incorporation of a second phosphorus atom into the ring system while a carbon monoxide molecule is lost. This demonstrates the ability of the [OCP]⁻ anion to deliver a phosphorus atom to the reacting system, a key step in building the diphosphorus-containing heterocyclic core. nih.gov

Applications of O Toluoyl Chloride in Advanced Organic Synthesis

Applications in Materials Science and Polymer Chemistry

Development of Hydrophobic Functionalized Materials (e.g., UiO-66 MOFs)

Metal-organic frameworks (MOFs) are crystalline porous materials with tunable structures and properties, making them attractive for various applications, including catalysis, adsorption, and separation. UiO-66, a zirconium-based MOF, is particularly known for its exceptional thermal and chemical stability. To enhance its utility in specific environments, such as aqueous media, post-synthetic modification is often employed to introduce hydrophobicity.

o-Toluoyl chloride has been utilized in the post-synthetic modification of UiO-66-NH₂ to create hydrophobic functionalized UiO-66 materials sci-hub.sefigshare.comresearchgate.netresearchgate.netresearchgate.net. This process typically involves reacting the amine groups on the UiO-66-NH₂ framework with this compound to form amide linkages. This functionalization effectively blocks the hydrophilic amine sites, reducing water solvation and hydrogen bonding interactions, thereby imparting significant hydrophobicity to the MOF structure researchgate.netresearchgate.net. The resulting hydrophobic UiO-66 materials are being investigated for applications in aqueous and acidic media, such as selective separation of metals and wastewater recovery researchgate.netresearchgate.netresearchgate.net. Characterization techniques like SEM, XPS, FT-IR, and ¹H NMR are employed to confirm the successful functionalization and analyze the morphological and surface properties researchgate.net. While contact angle measurements are used to evaluate the degree of hydrophobicity, specific quantitative data for this compound-functionalized UiO-66 are detailed in specialized studies researchgate.netresearchgate.net.

Esterification with Polyols for Novel Additives (e.g., Humectants)

In the development of novel additives, particularly for industries like tobacco, this compound serves as a valuable reagent for esterifying polyols. The esterification of polyols such as 1,2-propanediol and glycerol (B35011) with this compound, typically catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), yields ester derivatives with hydroxyl groups researchgate.netacs.orgmdpi.com. These synthesized compounds are being explored as potential humectants and flavor precursors, offering alternatives to traditional additives that may have drawbacks like high relative humidity or the formation of harmful oxidation products researchgate.netacs.org. The successful synthesis and verification of these ester compounds are confirmed through various spectroscopic methods, including nuclear magnetic resonance (¹H NMR, ¹³C NMR), infrared spectroscopy, and high-resolution mass spectrometry researchgate.netacs.org.

Impact on Water Adsorption Capacity

The hygroscopic properties of these novel polyol esters are crucial for their function as humectants. Studies have investigated the moisture absorption and desorption characteristics of these derivatives. For instance, at a relative humidity (RH) of 84%, the moisture absorption rates of glycerol and 1,2-propanediol, as well as their ester derivatives formed with this compound, were evaluated. The compounds demonstrated a tendency to absorb moisture over time, reaching equilibrium around 100 hours, and showed effectiveness in retaining moisture.

Table 1: Moisture Absorption of Polyol Esters at 84% RH

| Compound | Moisture Absorption (%) |

|---|---|

| Glycerol | 75 |

| 1,2-propanediol | 61 |

| 1-hydroxypropan-2-yl 2-methylbenzoate (B1238997) (Compound 4) | 21 |

Data sourced from acs.org. Compound 4 and 6 are ester derivatives of 1,2-propanediol and glycerol, respectively, with this compound.

Antioxidant Activity of Derived Esters

Beyond their humectant properties, the ester derivatives synthesized from this compound and polyols have also been assessed for their antioxidant potential. Research indicates that specific derivatives, such as 2,3-dihydroxypropyl 2-methylbenzoate (Compound 6), exhibit notable antioxidant effects. When tested across three different antioxidant systems, Compound 6 demonstrated scavenging rates ranging from 69.28% to 75.93%. Comparative studies at a concentration of 4.0 mg/mL revealed that these ester derivatives generally possess better antioxidant activity than glycerol and 1,2-propanediol, although they are less potent than Vitamin C (Vc).

Table 2: Antioxidant Activity (Hydroxyl Radical Scavenging)

| Compound | Scavenging Rate (%) |

|---|---|

| Vitamin C (Vc) | 96.65 |

| 2,3-dihydroxypropyl 2-methylbenzoate (Compound 6) | 71.92 |

| 1-hydroxypropan-2-yl 2-methylbenzoate (Compound 4) | 61.76 |

| Glycerol | 24.34 |

Data sourced from acs.org at a concentration of 4.0 mg/mL, except for Vc which is also reported at this concentration.

Homogeneous Benzoylation of Cellulose (B213188)

Cellulose, a natural polymer, can be chemically modified to alter its properties for various applications. Homogeneous benzoylation of cellulose, where the cellulose is dissolved in a suitable medium before reaction, allows for more controlled derivatization. This compound has been effectively used in the homogeneous benzoylation of cellulose, typically in ionic liquids such as 1-allyl-3-methylimidazolium (B1248449) chloride (AmimCl) nih.govmdpi.comacs.orgeuropa.euncsu.edu. This method enables the synthesis of cellulose benzoates with varying degrees of substitution (DS) by manipulating reaction parameters like temperature, reaction time, and the molar ratio of this compound to the anhydroglucose (B10753087) unit (AGU) of cellulose nih.govmdpi.comacs.org.

Modification of Cellulose Properties

The benzoylation process directly modifies the hydroxyl groups of cellulose, leading to changes in its physical and chemical properties, as quantified by the degree of substitution. The resulting cellulose benzoates can be characterized using techniques such as FT-IR and NMR spectroscopy mdpi.comacs.org. Furthermore, the use of ionic liquids like AmimCl offers the advantage of recyclability, contributing to more sustainable synthetic processes mdpi.com.

Electronic and Steric Effects in Polymer Derivatization

The regioselectivity and efficiency of cellulose derivatization are significantly influenced by the electronic and steric effects of the acylating agent's substituents. In the case of this compound, the ortho-methyl group introduces both electronic and steric influences on the reaction nih.gov. Studies have shown that the electronic nature of the benzoyl chloride substituent dictates the reaction mechanism, with electron-donating groups favoring a unimolecular ionization mechanism and electron-withdrawing groups favoring a bimolecular addition-elimination mechanism nih.govacs.orgeuropa.eu. Research has demonstrated that this compound, along with other substituted benzoyl chlorides, can lead to unusually high regioselectivity, predominantly at the C-6 primary hydroxyl position of cellulose nih.govacs.orgeuropa.euncsu.edu. This selectivity is attributed to a synergistic interplay of appropriate reaction rates, moderate steric effects, and the inherent reaction mechanism nih.govacs.orgeuropa.euncsu.edu.

Table 3: Degree of Substitution (DS) in Homogeneous Benzoylation of Cellulose with this compound

| Reaction Conditions | Degree of Substitution (DS) |

|---|---|

| This compound/AGU = 3:1, 60°C, 2 h | 1.67 |

Data sourced from nih.gov. AGU refers to the anhydroglucose unit of cellulose.

Derivatives of O Toluoyl Chloride: Advanced Synthesis, Characterization, and Research

Synthesis and Structural Elucidation of Novel o-Toluoyl Derivatives

The reactivity of the acyl chloride group in o-toluoyl chloride makes it a versatile precursor for the synthesis of a wide array of derivatives. The introduction of the o-toluoyl moiety can significantly influence the chemical and physical properties of the resulting molecules. This section details the synthesis and structural analysis of several classes of novel derivatives obtained from this compound.

Formation of Urea, o-Toluoyl

Substituted ureas are an important class of compounds with applications in various fields of chemistry. The synthesis of N-(o-toluoyl)urea can be achieved through the reaction of this compound with urea. A general and effective method for the acylation of urea involves the reaction with an acyl chloride. While specific literature on the direct synthesis of N-(o-toluoyl)urea is not abundant, the synthesis can be inferred from established methods for producing acyl ureas. One such method involves reacting an alkali metal salt of urea, such as sodium urea, with the acyl chloride. mt.com This approach is often preferred to direct reaction to avoid side reactions.

Alternatively, o-toluoyl isocyanate, which can be synthesized from o-toluic acid, readily reacts with primary or secondary amines to form substituted ureas. For instance, the reaction of o-toluoyl isocyanate with piperidine in acetone in the presence of potassium carbonate yields N-(o-toluoyl)piperidine-1-carboxamide, a substituted urea derivative. derpharmachemica.com A copper-catalyzed method has also been developed for the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines, showcasing another modern approach to urea synthesis. researchgate.net

Table 1: Synthesis of N-(o-toluoyl)piperidine-1-carboxamide derpharmachemica.com

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product | Yield |

| o-Toluoyl isocyanate | Piperidine | Acetone | K₂CO₃ | N-(o-toluoyl)piperidine-1-carboxamide | 89% |

Synthesis of o-Toluoyl Polyol Esters

Polyol esters are valuable compounds often used as synthetic lubricants due to their high thermal stability and viscosity indices. The synthesis of o-toluoyl polyol esters involves the esterification of polyols with this compound. Polyols, such as pentaerythritol and trimethylolpropane, possess multiple hydroxyl groups that can be acylated.

The general procedure for synthesizing polyol esters involves reacting the polyol with a carboxylic acid or its derivative, like an acyl chloride, often in the presence of a catalyst and with azeotropic removal of the byproduct (water or HCl). For instance, pentaerythritol can be esterified with various carboxylic acids in a self-catalysis mode with an excess of the acid or by using a catalyst like p-toluenesulfonic acid at elevated temperatures. chalmers.senih.gov When using this compound, the reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of the polyol attack the electrophilic carbonyl carbon of the this compound, leading to the formation of the ester and elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl produced.

Table 2: General Conditions for Polyol Ester Synthesis chalmers.segoogle.com

| Polyol | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) |

| Pentaerythritol | Carboxylic Acid | Self-catalyzed (excess acid) | Toluene | 100-110 |

| Pentaerythritol | Carboxylic Acid | p-Toluenesulfonic acid | Toluene | 160 |

| General Polyol | Acyl Chloride | Pyridine/Triethylamine | Anhydrous, non-protic solvent | Room Temp. to Reflux |

o-Toluoyl Ribofuranose and Glucitol Derivatives

The modification of carbohydrates with acylating agents like this compound is a key strategy in medicinal chemistry and glycobiology to create derivatives with altered biological activities and stabilities.

o-Toluoyl Ribofuranose Derivatives: A well-known example is 1-Chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose, often referred to as Hoffer's chlorosugar. chemicalbook.com This compound is a versatile synthetic building block in nucleic acid research for the preparation of various 2'-deoxyribose derivatives. chemicalbook.com Its synthesis involves the protection of the hydroxyl groups of 2-deoxy-D-ribose with toluoyl groups, followed by chlorination at the anomeric center. This protected and activated sugar can then be used in glycosylation reactions. The toluoyl protecting groups can be subsequently removed under basic conditions, for example, using sodium methoxide in methanol. nih.gov

o-Toluoyl Glucitol Derivatives: The synthesis of o-toluoyl derivatives of glucitol (sorbitol) would involve the esterification of its hydroxyl groups with this compound. While specific literature detailing the synthesis of fully o-toluoylated glucitol is scarce, the general principles of polyol esterification apply. Due to the presence of multiple hydroxyl groups with different reactivities (primary vs. secondary), a mixture of partially and fully substituted products can be expected, and controlling the stoichiometry of the acylating agent and reaction conditions would be crucial for selective synthesis. The synthesis of derivatives of 6-amino-1,5-anhydro-6-deoxy-D-glucitol has been reported, which involves multiple steps including tosylation and mesylation, indicating the feasibility of modifying the glucitol backbone. spectrabase.com

o-Toluoyl Cellulose (B213188) Esters

Cellulose, a polysaccharide composed of repeating β-(1→4) linked D-glucose units, possesses numerous hydroxyl groups that can be esterified to produce cellulose esters with tailored properties. These esters find applications as thermoplastics, films, and fibers. The esterification of cellulose with this compound would introduce the o-toluoyl group onto the cellulose backbone.

The synthesis of cellulose esters can be performed under homogeneous or heterogeneous conditions. nih.gov In a homogeneous method, cellulose is first dissolved in a suitable solvent system, such as N,N-dimethylacetamide/lithium chloride (DMAc/LiCl), before adding the acylating agent. nih.gov Heterogeneous methods involve the direct treatment of solid cellulose with the reagent. The reaction of cellulose with an acyl chloride, such as this compound, is typically carried out in the presence of a base like pyridine, which acts as both a catalyst and an acid scavenger. mdpi.com The degree of substitution (DS), which is the average number of substituted hydroxyl groups per anhydroglucose (B10753087) unit, can be controlled by adjusting the reaction conditions, such as the molar ratio of the reactants, temperature, and reaction time.

Table 3: General Methods for Cellulose Esterification nih.govmdpi.com

| Method | Solvent System | Acylating Agent | Catalyst/Base |

| Homogeneous | DMAc/LiCl | Acyl Chloride | Pyridine |

| Heterogeneous | Pyridine | Acyl Chloride | Pyridine |

| Homogeneous | DMAc/LiCl | Carboxylic Acid/CDI | - |

| Homogeneous | DMAc | Vinyl Ester | DBU |

o-Tolylphenoxyacetate via Nucleophilic Substitution

The synthesis of aryl esters, such as o-tolylphenoxyacetate, from this compound involves a nucleophilic substitution reaction with a phenol. A method for the synthesis of o-tolylphenoxyacetate has been developed where this compound is reacted with phenol under specific conditions. chemicalbook.comspectrabase.com

In one reported procedure, phenol is first converted to its more nucleophilic phenoxide form by reacting with sodium metal in dimethylformamide (DMFA). The resulting sodium phenoxide is then reacted with o-tolylchloroacetate (a derivative of this compound) by heating the mixture. The product is then isolated and purified. spectrabase.com The structure of the synthesized o-tolylphenoxyacetate can be confirmed by physicochemical methods. chemicalbook.comspectrabase.com

Table 4: Synthesis of o-Tolylphenoxyacetate spectrabase.com

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Conditions |

| o-Tolylchloroacetate | Phenol | Sodium metal | DMFA | Boiling for 7 hours |

Advanced Characterization Techniques for o-Toluoyl Derivatives

The structural elucidation of newly synthesized o-toluoyl derivatives relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the characterization of o-toluoyl derivatives.

¹H NMR: The proton NMR spectrum of o-toluoyl derivatives typically shows characteristic signals for the aromatic protons of the o-tolyl group, usually in the range of 7.0-8.2 ppm. The methyl group protons appear as a singlet around 2.2-2.6 ppm. The chemical shifts of other protons in the molecule will depend on their specific chemical environment.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. For the o-tolyl group, the carbonyl carbon of the ester or amide functionality typically resonates around 165-175 ppm. The aromatic carbons show signals in the region of 125-140 ppm, and the methyl carbon appears at approximately 17-22 ppm. derpharmachemica.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons, especially in complex structures like sugar derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band in the region of 1700-1780 cm⁻¹ is characteristic of the C=O stretching vibration of the ester or urea carbonyl group. The presence of aromatic C-H stretching vibrations is indicated by bands around 3000-3100 cm⁻¹, and C=C stretching in the aromatic ring appears in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) provide precise molecular weight data, which helps in confirming the elemental composition of the synthesized derivatives. The fragmentation pattern can offer valuable clues about the structure of the molecule.

Table 5: Spectroscopic Data for a Representative o-Toluoyl Derivative (N-(o-toluoyl)piperidine-1-carboxamide) derpharmachemica.com

| Technique | Key Signals/Features |

| ¹H NMR (CDCl₃) | δ 0.97 (m, Het-CH₃), 1.15 (m, Het-C-H), 1.66 (m, Het-C-H), 2.20 (s, Ar-CH₃), 2.86 (m, Het-C-H), 4.10 (m, Het-C-H), 7.07-7.13 (m, Ar-H) |

| ¹³C NMR (CD₃OD) | δ 16.83, 20.94, 30.98, 33.99, 44.43, 47.03, 125.47, 125.88, 126.63, 130.08, 134.31, 137.24, 157.25 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. Through ¹H NMR and ¹³C NMR, chemists can map the carbon-hydrogen framework of a molecule, while ³¹P NMR is specifically used for derivatives containing phosphorus.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methyl group protons are observed. The aromatic protons typically appear in the downfield region (δ 7.2-8.2 ppm) due to the deshielding effect of the benzene ring and the electron-withdrawing acyl chloride group. The methyl (CH₃) protons appear as a singlet in the upfield region, generally around δ 2.5 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the acyl chloride group is highly deshielded and characteristically appears far downfield, often in the range of 160-180 ppm. ucalgary.ca The aromatic carbons show signals between δ 125-140 ppm, and the methyl carbon gives a signal in the upfield region (~δ 20 ppm). chemicalbook.comrsc.org

³¹P NMR: For derivatives of this compound that incorporate a phosphorus moiety, such as phosphines or phosphonates, ³¹P NMR spectroscopy is a powerful technique. It provides information about the chemical environment, oxidation state, and stereochemistry of the phosphorus atom. The chemical shifts in ³¹P NMR can vary over a wide range, making it highly sensitive to structural changes around the phosphorus nucleus.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 8.205 | Doublet |

| Aromatic H | 7.497 | Multiplet |

| Aromatic H | 7.339 | Multiplet |

| Aromatic H | 7.278 | Multiplet |

| Methyl H | 2.554 | Singlet |

Data recorded in CDCl₃ at 399.65 MHz. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. It also provides valuable structural information through the analysis of fragmentation patterns. chemguide.co.uk

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (154 g/mol ). spectrabase.com The molecular ions are often unstable and break down into smaller, characteristic fragments. chemguide.co.uklibretexts.org A common fragmentation involves the loss of the chlorine atom, resulting in the formation of a stable o-toluoyl acylium ion, which is often the most intense peak in the spectrum (the base peak). libretexts.org

Common Fragmentation Pathways:

Loss of Cl: The M⁺ ion loses a chlorine radical to form the [CH₃C₆H₄CO]⁺ acylium ion.

Loss of CO: The acylium ion can further lose a molecule of carbon monoxide (CO) to form a tolyl cation [CH₃C₆H₄]⁺.

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Description |

| 154 | [C₈H₇ClO]⁺ | Molecular Ion (M⁺) |

| 119 | [C₈H₇O]⁺ | Loss of Chlorine (M - Cl) |

| 91 | [C₇H₇]⁺ | Loss of CO from m/z 119 |

Fragmentation patterns can confirm the presence of the o-toluoyl moiety in more complex derivatives. spectrabase.comlibretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.czpressbooks.pub For this compound and its derivatives, the most prominent and diagnostic absorption band is the carbonyl (C=O) stretch of the acyl chloride group. ucalgary.ca This band is typically very strong and appears at a high wavenumber, generally in the region of 1770-1815 cm⁻¹. ucalgary.capressbooks.pub The exact position can be influenced by the electronic effects of substituents on the aromatic ring in its derivatives.

Other characteristic absorptions include:

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹. vscht.cz

Alkyl C-H Stretch: Medium to strong bands for the methyl group appearing just below 3000 cm⁻¹. vscht.cz

Aromatic C=C Bending: Medium intensity bands in the 1500-1700 cm⁻¹ region. ucla.edu

C-Cl Stretch: This absorption occurs in the fingerprint region and is generally less useful for simple identification. ucalgary.ca

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3030 | Aromatic C-H | Stretch |

| ~2950 | Alkyl C-H | Stretch |

| ~1800 | Carbonyl (C=O) | Acyl Chloride Stretch |

| 1500-1700 | Aromatic C=C | Bending |

These characteristic peaks are essential for confirming the successful synthesis of o-toluoyl derivatives. ucalgary.caucla.edu

UV-Vis Spectroscopy for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly the conjugated systems or chromophores. nih.gov Aromatic acyl chlorides like this compound exhibit characteristic UV absorptions due to π → π* and n → π* electronic transitions. ucalgary.ca

The benzene ring and the carbonyl group in this compound constitute the primary chromophore. The π → π* transitions, which are typically high-energy, result in strong absorption bands at shorter wavelengths (below 200 nm), while the lower-energy n → π* transition of the carbonyl group appears as a weaker band at a longer wavelength, around 235 nm. ucalgary.ca When this compound is used to synthesize more complex derivatives with extended conjugation, significant shifts in the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) can be observed, which allows for the analysis of the new chromophoric system. researchgate.netresearchgate.net

Biological and Biomedical Applications of o-Toluoyl Derivatives

The o-toluoyl scaffold serves as a valuable starting point for the synthesis of molecules with diverse biological activities. By creating derivatives, researchers can explore potential therapeutic applications, including enzyme inhibition and antiviral properties.

Enzyme Inhibitory Effects

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are a cornerstone of modern pharmacology. Derivatives of this compound have been investigated for their potential to inhibit various enzymes.

Research has indicated that this compound itself can act as an antidiabetic agent by inhibiting enzymes involved in carbohydrate metabolism. biosynth.com Specifically, it has been shown to inhibit glucosidase and pancreatic alpha-amylase. biosynth.com

α-Glucosidase Inhibitors: These enzymes are located in the small intestine and are responsible for breaking down complex carbohydrates into glucose. researchgate.netmdpi.com By inhibiting these enzymes, the absorption of glucose is slowed, which helps to manage postprandial hyperglycemia in diabetic patients. researchgate.netfrontiersin.org

Pancreatic α-Amylase Inhibitors: This enzyme is responsible for the initial breakdown of starch into smaller sugars. nih.gov Its inhibition also contributes to reducing the rate of glucose absorption. nih.govnih.gov

The development of novel derivatives allows for the fine-tuning of this inhibitory activity to enhance potency and selectivity. doi.orgnih.gov

Table 4: Enzyme Inhibitory Targets for this compound and its Potential Derivatives

| Enzyme Target | Therapeutic Area | Mechanism of Action |

| α-Glucosidase | Type 2 Diabetes | Delays carbohydrate digestion and glucose absorption. researchgate.netfrontiersin.org |

| Pancreatic α-Amylase | Type 2 Diabetes | Inhibits the breakdown of starch in the digestive tract. biosynth.comnih.gov |

Antiviral Properties

The search for new antiviral agents is a critical area of pharmaceutical research, and many effective drugs are based on heterocyclic and aromatic scaffolds. While research specifically detailing the antiviral properties of this compound derivatives is emerging, the synthesis of novel compounds using this compound as a precursor for antiviral screening is a promising strategy.

Studies on analogous structures, such as benzotriazole derivatives synthesized using benzoyl chloride analogues, have shown significant antiviral activity against a range of viruses, including Coxsackievirus B5 (CV-B5) and Poliovirus. nih.govopenmedicinalchemistryjournal.com These studies often involve screening a library of synthesized derivatives to identify lead compounds. openmedicinalchemistryjournal.comresearchgate.net

The potential mechanisms of action for such derivatives could include:

Inhibition of Viral Replication: Interfering with the enzymes or proteins essential for the virus to copy its genetic material.

Blocking Viral Entry: Preventing the virus from attaching to or entering host cells. researchgate.net

Virucidal Activity: Directly inactivating viral particles. researchgate.net